N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-Substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: This compound shares a similar pyrazole core but differs in the substituents and overall structure.
1-Ethyl-1H-pyrazol-5-amine: Another pyrazole derivative with different functional groups and applications.
Uniqueness
N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the pyrazolopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H22N6O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(1-ethyl-5-methylpyrazol-3-yl)-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O2/c1-5-27-13(2)10-19(25-27)24-21(28)16-11-18(14-6-8-15(29-4)9-7-14)23-20-17(16)12-22-26(20)3/h6-12H,5H2,1-4H3,(H,24,25,28) |
InChI Key |
OPBXVRVROZDJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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